molecular formula C25H38N6O7 B14247845 L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine CAS No. 477274-33-2

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine

Cat. No.: B14247845
CAS No.: 477274-33-2
M. Wt: 534.6 g/mol
InChI Key: BAAHPJIQAQJQEM-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine is a synthetic tetrapeptide with the molecular formula C25H38N6O7 and a molecular weight of 534.61 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is of significant interest in biochemical research, particularly in the optimization of cell culture media for biopharmaceutical production. The peptide incorporates L-tyrosine, an essential amino acid with notoriously poor solubility in neutral pH media . Utilizing a tyrosine-containing peptide like this one is a established strategy to overcome solubility limitations, ensuring a reliable supply of this critical amino acid to cultured cells . The proline residue within the sequence may confer additional functional advantages. Research indicates that proline can act as a chemical chaperone, helping to stabilize proteins and prevent aggregation . Furthermore, studies on similar tyrosine-containing dipeptides, such as L-prolyl-L-tyrosine (PY), have demonstrated that they can be efficiently taken up by production cell lines like Chinese Hamster Ovary (CHO) cells and cleaved intracellularly to release the constituent amino acids . The presence of lysine and glutamine, key amino acids in cellular metabolism, further supports the value of this tetrapeptide in supporting cell viability and protein synthesis in industrial bioprocesses . Researchers can apply this compound to investigate enhanced nutrient delivery, reduce media precipitation, and potentially improve the yield of recombinant proteins, including monoclonal antibodies .

Properties

CAS No.

477274-33-2

Molecular Formula

C25H38N6O7

Molecular Weight

534.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H38N6O7/c26-12-2-1-4-18(29-22(34)17-5-3-13-28-17)23(35)30-19(10-11-21(27)33)24(36)31-20(25(37)38)14-15-6-8-16(32)9-7-15/h6-9,17-20,28,32H,1-5,10-14,26H2,(H2,27,33)(H,29,34)(H,30,35)(H,31,36)(H,37,38)/t17-,18-,19-,20-/m0/s1

InChI Key

BAAHPJIQAQJQEM-MUGJNUQGSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis remains the cornerstone for constructing linear tetrapeptides like L-prolyl-L-lysyl-L-glutaminyl-L-tyrosine. The process employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry, with Fmoc being preferred due to its orthogonality and compatibility with acid-labile side-chain protecting groups.

The synthesis begins with anchoring the C-terminal tyrosine residue to a resin, such as Wang or Rink amide resin. Tyrosine’s phenolic hydroxyl group is typically protected with a tert-butyl ether, while its α-amino group is Fmoc-protected. Sequential coupling of glutamine, lysine, and proline follows, with each amino acid’s side chains safeguarded: glutamine’s amide as a trityl group, lysine’s ε-amino group with Boc, and proline’s secondary amine inherently stable under Fmoc conditions.

Coupling reactions utilize activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine) to enhance efficiency. After each coupling, Fmoc deprotection is achieved via 20% piperidine in DMF. The final cleavage from the resin employs a trifluoroacetic acid (TFA) cocktail with scavengers (e.g., triisopropylsilane and water) to remove protecting groups and isolate the crude peptide.

Solution-Phase Synthesis

For larger-scale production, solution-phase synthesis offers advantages in intermediate purification. A fragment condensation strategy is often employed, dividing the tetrapeptide into dipeptide units (e.g., L-prolyl-L-lysine and L-glutaminyl-L-tyrosine). Each fragment is synthesized separately, with orthogonal protection schemes to enable selective deprotection during coupling.

For instance, the tyrosine-glutamine dipeptide may utilize benzyloxycarbonyl (Z) protection for tyrosine’s α-amino group and allyloxycarbonyl (Alloc) for glutamine’s side chain. Coupling via mixed anhydride or carbodiimide methods (e.g., DCC with HOBt) ensures minimal racemization. Subsequent hydrogenolysis or palladium-catalyzed deprotection enables fragment assembly.

Mitsunobu Etherification in Side-Chain Functionalization

The patent CN112920086A highlights the utility of Mitsunobu reactions for tyrosine modification, a technique adaptable to peptide synthesis. In this method, triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate etherification of tyrosine’s phenolic hydroxyl with alcohols, which could be repurposed for introducing specialized protecting groups. For example, tert-butyl protection of tyrosine’s hydroxyl group via Mitsunobu conditions achieves high regioselectivity, critical for preventing side reactions during elongation.

Biocatalytic and Enzymatic Strategies

Thioesterase-Mediated Cyclization Insights

Recent advances in enzymatic peptide synthesis, particularly using thioesterases like WP516, offer promising alternatives for peptide bond formation. Although WP516 was identified for cyclic tetrapeptide synthesis, its substrate promiscuity suggests potential utility in linear peptide assembly. The enzyme catalyzes head-to-tail cyclization via a thioester intermediate, a mechanism that could be adapted for fragment coupling in linear systems.

AlphaFold modeling of WP516 reveals a spacious active site capable of accommodating diverse side chains, including aromatic (tyrosine) and basic (lysine) residues. Engineering this enzyme to hydrolyze thioester intermediates without cyclization could enable iterative additions of amino acids, though this remains speculative and requires experimental validation.

Comparative Analysis of Methodologies

Parameter SPPS Solution-Phase Enzymatic
Yield 60–85% (crude) 70–90% (per fragment) Theoretical (untested)
Racemization Risk Low (0.5–2%) Moderate (3–5%) Negligible
Scalability Limited by resin capacity High (batch processing) High (if optimized)
Environmental Impact High solvent waste Moderate solvent use Low (aqueous conditions)

Challenges and Optimization Strategies

Racemization at Glutamine and Tyrosine

Glutamine’s side-chain amide and tyrosine’s phenolic group are prone to base-induced racemization during Fmoc deprotection. Substituting piperidine with milder bases like 4-methylpiperidine or employing microwave-assisted coupling at reduced temperatures (25°C) mitigates this risk.

Solubility Issues

The hydrophobic proline and tyrosine residues often precipitate during SPPS, necessitating solvent mixtures like DMF/DCM (4:1) or additives such as ethylene carbonate to maintain solubility.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

    Oxidation: Dityrosine.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with altered amino acid residues.

Scientific Research Applications

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may influence signaling pathways by acting as a ligand or inhibitor, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Peptides

Compound Name Sequence/Key Residues Molecular Formula Molecular Weight (Da) Notable Properties/Sources
This compound Pro-Lys-Gln-Tyr C₂₃H₃₈N₆O₇ (estimated) ~542.6 (estimated) Hypothesized roles in cell signaling
L-Tyrosine, L-glutaminyl-L-prolyl-L-asparaginylglycyl Gln-Pro-Asn-Gly-Tyr C₂₄H₃₆N₆O₉ ~576.6 CAS 869370-13-8; potential enzyme substrate
L-Threonyl-L-prolyl-L-glutaminyl-L-lysyl-L-tyrosyl... Thr-Pro-Gln-Lys-Tyr-Gln-Arg-Ala-Pro-Tyr C₅₇H₈₆N₁₆O₁₆ ~1283.4 Extended sequence with charged/polar residues; possible drug delivery applications
L-Arginyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-phenylalanyl-L-glutaminylglycyl Arg-Leu-Tyr-Tyr-Phe-Gln-Gly C₄₆H₆₃N₁₁O₁₁ ~946.1 CAS 441776-98-3; tyrosine-rich, may influence receptor binding

Key Observations:

Sequence Complexity and Length :

  • The target tetrapeptide is shorter and simpler compared to analogues like the 10-residue peptide in or the 7-residue peptide in . Shorter peptides often exhibit higher stability and bioavailability but may lack the specificity of longer sequences .

Functional Residues :

  • The presence of L-tyrosine in all compared peptides highlights its importance in aromatic interactions or phosphorylation sites. For example, tyrosine-rich peptides (e.g., ) are frequently associated with kinase activity or hormone signaling.
  • L-glutamine and L-lysine in the target peptide may facilitate hydrogen bonding or electrostatic interactions, similar to their roles in the asparaginylglycyl-containing peptide .

This suggests that even structurally related peptides may pose varying risks depending on modifications.

Therapeutic Potential: Peptides such as L-Threonyl-L-prolyl-L-glutaminyl-L-lysyl-L-tyrosyl... () are studied for microencapsulation in drug delivery, leveraging their amphipathic properties. The target tetrapeptide’s smaller size could offer advantages in crossing biological barriers .

Q & A

Q. What established methods are used for synthesizing L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine, and how is purity optimized?

Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this tetrapeptide. Key steps include:

  • Resin Selection : Use Fmoc-protected amino acids anchored to Wang or Rink amide resin .
  • Coupling Reactions : Activate carboxyl groups with agents like HBTU/HOBt or HATU in dimethylformamide (DMF), with N-methylmorpholine (NMM) as a base .
  • Deprotection : Remove Fmoc groups using 20% piperidine in DMF .
  • Cleavage : Treat the resin with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane) to release the peptide .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) achieves >95% purity .

Q. Table 1: SPPS Conditions for this compound

StepReagent/ConditionPurpose
CouplingHBTU, HOBt, DMF, NMMActivate amino acids
Deprotection20% piperidine/DMFRemove Fmoc groups
CleavageTFA + scavengersRelease peptide from resin
PurificationHPLC (C18, 0.1% TFA)Isolate pure peptide

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (e.g., expected [M+H]+ for C24H38N6O7: 546.28 Da) .
  • HPLC : Retention time and peak homogeneity (≥95% area) verify purity .
  • Amino Acid Analysis (AAA) : Hydrolysis with 6M HCl at 110°C for 24h, followed by derivatization and chromatography, validates composition .
  • Circular Dichroism (CD) : Assess secondary structure in solution (e.g., random coil vs. β-sheet tendencies) .

Q. What are the known physicochemical properties, and how are they determined?

Answer:

  • Solubility : Test in aqueous buffers (e.g., PBS, pH 7.4) or DMSO; centrifugation removes insoluble aggregates .
  • Stability : Incubate at 37°C in PBS and analyze degradation via HPLC over 24–72 hours .
  • Isoelectric Point (pI) : Calculate using the Henderson-Hasselbalch equation based on side-chain pKa values (e.g., Tyr: 10.1, Lys: 10.5) .

Advanced Research Questions

Q. How can researchers investigate the peptide’s stability under physiological conditions?

Answer:

  • Experimental Design :
    • Buffer Conditions : Simulate physiological pH (7.4), temperature (37°C), and ionic strength .
    • Time-Course Analysis : Collect samples at 0, 6, 12, 24, and 48h for HPLC/MS quantification .
    • Protease Susceptibility : Add trypsin or chymotrypsin to assess enzymatic degradation .
  • Data Interpretation : Half-life (t1/2) is calculated from first-order kinetics. Contradictions in stability data (e.g., varying t1/2 across studies) may arise from buffer composition or peptide batch variability .

Q. What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., 10% FBS in DMEM) .
  • Orthogonal Assays : Validate bioactivity via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP ELISA for GPCR activity) .
  • Batch Consistency : Compare peptide purity (HPLC) and endotoxin levels (LAL assay) across studies .

Q. How can interactions with biological targets be studied methodologically?

Answer:

  • Binding Studies :
    • SPR : Immobilize the target protein (e.g., receptor) and measure real-time binding kinetics (ka, kd) .
    • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Functional Assays :
    • Cell-Based : Transfect cells with luciferase reporters (e.g., NF-κB or CREB pathways) to measure signaling activation .
    • Mutagenesis : Replace residues (e.g., Tyr→Phe) to identify critical binding sites .

Q. Table 2: Key Techniques for Target Interaction Studies

TechniqueApplicationKey Parameters
SPRBinding kineticska (association rate), kd (dissociation rate)
ITCThermodynamicsΔH (enthalpy), Kd (equilibrium constant)
Luciferase ReporterSignaling activationFold-change vs. control

Q. What advanced purification challenges arise, and how are they addressed?

Answer:

  • Challenge : Co-elution of deletion peptides or diastereomers during HPLC.
  • Solution :
    • Optimize gradient elution (e.g., 5–35% acetonitrile over 40 minutes) .
    • Use ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to improve resolution .
  • Validation : Collect fractions and re-analyze via MS/MS for sequence confirmation .

Q. How are computational methods integrated into peptide research?

Answer:

  • Molecular Dynamics (MD) : Simulate peptide conformation in explicit solvent (e.g., GROMACS) to predict membrane permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs) and prioritize mutants for synthesis .

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